H-Phe-D-met-arg-phe-NH2

描述

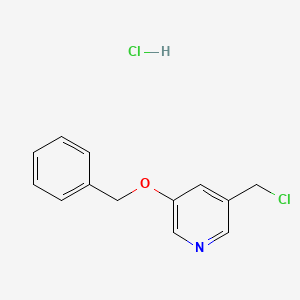

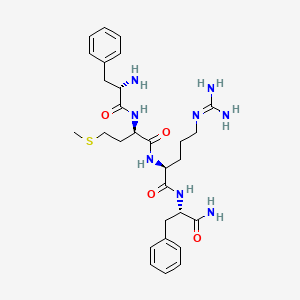

“H-Phe-D-met-arg-phe-NH2” is a peptide compound . It is a molluscan neuropeptide isolated from the ganglia of Macrocallista nimbosa. This peptide seems to be involved in neuronal NO production in gastropoda .

Synthesis Analysis

The synthesis of “H-Phe-D-met-arg-phe-NH2” has been reported in several studies. For instance, it was synthesized and found to have the same HPLC retention times as the endogenous Phe-Met-Arg-Phe-NH2-immunoreactive peptides, thus confirming the assignment of phenylalaninamide to the COOH-terminal positions . Another study confirmed the structure of the native peptides and their methionyl sulfoxide derivative using fast-atom-bombardment and tandem mass spectrometry .

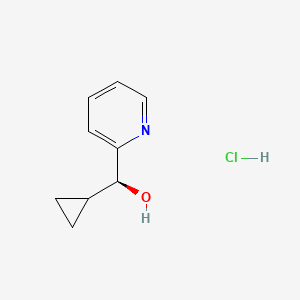

Molecular Structure Analysis

The molecular formula of “H-Phe-D-met-arg-phe-NH2” is C29H42N8O4S . The molecular weight is 598.8 g/mol . The compound contains a total of 85 bonds, including 43 non-H bonds, 17 multiple bonds, 18 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amide (aliphatic), 3 secondary amides (aliphatic), 1 guanidine derivative, 3 primary amines (aliphatic), and 1 sulfide .

科学研究应用

Analgesic Research

- Field : Pharmaceutical Chemistry

- Application : The tetrapeptide H-Phe-D-met-arg-phe-NH2, also known as Taphalgin, is a synthetic derivative of dermorphine and has been evaluated for its analgesic effects .

- Method : The effect of Taphalgin was evaluated using the tail-flick test in mice after a single subcutaneous injection. The dose range was between 0.01 – 5 mg/kg .

- Results : Taphalgin significantly prolongs the tail-flick latency when administered in the mentioned dose range. The analgesic effect of a single subcutaneous injection of Taphalgin at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose .

Peptide Self-Assembly in Nanomedicine

- Field : Nanomedicine

- Application : The Phe-Phe motif, which is present in H-Phe-D-met-arg-phe-NH2, has been used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

- Method : Various methods including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies are used to prepare these peptides .

- Results : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Neuronal Nitric Oxide (NO) Production

- Field : Neurobiology

- Application : H-Phe-D-met-arg-phe-NH2, also known as FMRF-amide, seems to be involved in neuronal NO production in gastropoda .

Cardiac Activity Regulation

- Field : Cardiology

- Application : FMRFamide (H-Phe-Met-Arg-Phe-NH2) is a neuropeptide from a broad family of FMRFamide-related peptides (FaRPs) all sharing an -RFamide sequence at their C-terminus. First identified in Hard clam (Mercenaria mercenaria), it is thought to play an important role in cardiac activity regulation .

Anti-opiate Effects

- Field : Neuropharmacology

- Application : Several FMRFamide related peptides are known, regulating various cellular functions and possessing pharmacological actions, such as anti-opiate effects .

Insect Alimentary Tracts

Cardiac Activity Regulation

- Field : Cardiology

- Application : FMRFamide (H-Phe-Met-Arg-Phe-NH2) is a neuropeptide from a broad family of FMRFamide-related peptides (FaRPs) all sharing an -RFamide sequence at their C-terminus. First identified in Hard clam (Mercenaria mercenaria), it is thought to play an important role in cardiac activity regulation .

Anti-opiate Effects

- Field : Neuropharmacology

- Application : Several FMRFamide related peptides are known, regulating various cellular functions and possessing pharmacological actions, such as anti-opiate effects .

Insect Alimentary Tracts

属性

IUPAC Name |

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSPDMCSKYUFBX-XQUALCHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Phe-D-met-arg-phe-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)](/img/structure/B1447002.png)

![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)